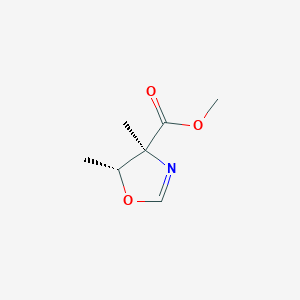
N-benzyl-N-methyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-3-phenylpropanamide, also known as benzylphenylacetamide (BZPAA), is an organic compound that has gained attention due to its potential therapeutic applications. BZPAA is a derivative of phenylacetamide and has a benzyl and methyl group attached to the nitrogen and carbon atoms, respectively. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of BZPAA is not fully understood, but studies suggest that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. BZPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
BZPAA has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit cancer cell growth and inflammation. However, the compound also has limitations, including its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of BZPAA, including the development of more efficient synthesis methods, the investigation of its potential as an anti-cancer agent, and the exploration of its mechanism of action. Additionally, further research is needed to determine the safety and efficacy of BZPAA for use in humans.
In conclusion, BZPAA is a promising compound that has gained attention for its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties. BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Further research is needed to determine the safety and efficacy of BZPAA for use in humans and to explore its potential as an anti-cancer agent.
Méthodes De Synthèse
BZPAA can be synthesized using several methods, including the reaction of benzyl chloride with N-methylphenylacetamide, the reaction of benzylamine with N-methylphenylacetamide, and the reaction of benzyl chloride with N-methylphenylalanine. The synthesis of BZPAA using benzylamine and N-methylphenylacetamide has been reported to be the most efficient method.
Applications De Recherche Scientifique
BZPAA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. BZPAA has also been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.
Propriétés
Numéro CAS |
61751-42-6 |
|---|---|
Nom du produit |
N-benzyl-N-methyl-3-phenylpropanamide |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3 |
Clé InChI |
RPBRKAIJZNHIOD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)








![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)